O-(3-chloropyridin-2-yl)hydroxylamine
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Overview
Description
O-(3-chloropyridin-2-yl)hydroxylamine is an organic compound with the molecular formula C5H5ClN2O It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 3-chloropyridin-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(3-chloropyridin-2-yl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridine with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
O-(3-chloropyridin-2-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reactions typically occur in the presence of bases or acids to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
O-(3-chloropyridin-2-yl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of O-(3-chloropyridin-2-yl)hydroxylamine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes by binding to the active site and preventing substrate access. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
O-(3-chloropyridin-2-yl)hydroxylamine: Unique due to its specific substitution pattern on the pyridine ring.
O-(4-chloropyridin-2-yl)hydroxylamine: Similar structure but with the chlorine atom at the 4-position.
O-(3-bromopyridin-2-yl)hydroxylamine: Bromine substitution instead of chlorine.
O-(3-fluoropyridin-2-yl)hydroxylamine: Fluorine substitution instead of chlorine.
Uniqueness
This compound is unique due to the presence of the chlorine atom at the 3-position of the pyridine ring, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
O-(3-chloropyridin-2-yl)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSHMWIRFHKMRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)ON)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302847 |
Source
|
Record name | Pyridine, 2-(aminooxy)-3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128080-08-0 |
Source
|
Record name | Pyridine, 2-(aminooxy)-3-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128080-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-(aminooxy)-3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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